(7-Fluoroquinoxalin-6-yl)-(4-methoxy-3,3-dimethylpiperidin-1-yl)methanone
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Overview
Description
(7-Fluoroquinoxalin-6-yl)-(4-methoxy-3,3-dimethylpiperidin-1-yl)methanone is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxaline compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Fluoroquinoxalin-6-yl)-(4-methoxy-3,3-dimethylpiperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperidinyl Group: The piperidinyl group can be attached through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(7-Fluoroquinoxalin-6-yl)-(4-methoxy-3,3-dimethylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce partially or fully reduced quinoxaline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (7-Fluoroquinoxalin-6-yl)-(4-methoxy-3,3-dimethylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between quinoxaline derivatives and biological targets. Its fluorinated quinoxaline core makes it a valuable tool for investigating the binding affinities and mechanisms of action of related compounds.
Medicine
Medically, quinoxaline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of (7-Fluoroquinoxalin-6-yl)-(4-methoxy-3,3-dimethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can bind to these targets, modulating their activity and leading to various biological effects. The fluorine atom and piperidinyl group may enhance the compound’s binding affinity and selectivity, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
Fluoroquinoxaline: A derivative with a fluorine atom, similar to the compound .
Methoxyquinoxaline: A derivative with a methoxy group, highlighting the importance of the methoxy substituent.
Uniqueness
(7-Fluoroquinoxalin-6-yl)-(4-methoxy-3,3-dimethylpiperidin-1-yl)methanone is unique due to its combination of a fluorinated quinoxaline core and a methoxy-dimethylpiperidinyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(7-fluoroquinoxalin-6-yl)-(4-methoxy-3,3-dimethylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-17(2)10-21(7-4-15(17)23-3)16(22)11-8-13-14(9-12(11)18)20-6-5-19-13/h5-6,8-9,15H,4,7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQGVRKVGJTYEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1OC)C(=O)C2=CC3=NC=CN=C3C=C2F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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